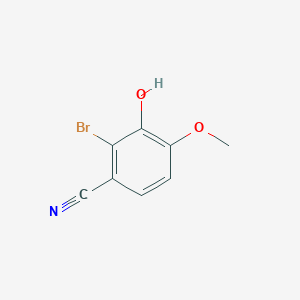

2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

2-bromo-3-hydroxy-4-methoxybenzonitrile |

InChI |

InChI=1S/C8H6BrNO2/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,11H,1H3 |

InChI Key |

VFWFFQNTVQTDIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)Br)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Bromo 3 Hydroxy 4 Methoxy Benzonitrile

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a range of transformations.

Nucleophilic Addition Reactions (e.g., formation of imines, amines)

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While specific examples for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile are not prevalent in the literature, the general reactivity of nitriles suggests that it can react with organometallic reagents like Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine.

Cyclization Reactions for Heterocycle Formation (e.g., thiazoles, tetrazoles, isoquinolines)

The nitrile functionality is a key building block for the synthesis of various nitrogen-containing heterocycles. For instance, reaction with sodium azide (B81097) can lead to the formation of a tetrazole ring. Although specific literature for this compound is scarce, related bromo-hydroxybenzonitriles have been utilized in the synthesis of fused isoquinolinones. researchgate.net This suggests that the title compound could potentially serve as a precursor for complex heterocyclic systems.

Hydrolysis to Carboxylic Acids and Amides

Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. This two-step process involves the initial conversion of the nitrile to an amide, which can then be further hydrolyzed to the corresponding carboxylic acid. youtube.com This transformation on this compound would yield 2-Bromo-3-hydroxy-4-methoxy-benzamide and subsequently 2-Bromo-3-hydroxy-4-methoxy-benzoic acid.

Reactivity of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing molecular complexity through various coupling and substitution reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium complexes, to participate in a variety of cross-coupling reactions.

Suzuki Reaction: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Reaction: In a Heck reaction, the compound would react with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between the aromatic ring and a terminal alkyne, catalyzed by palladium and copper complexes.

Negishi Coupling: This involves the reaction with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond.

Nucleophilic Aromatic Substitution Pathways

Direct displacement of the bromine atom by a nucleophile via a nucleophilic aromatic substitution (SNA) reaction is generally challenging for aryl halides unless the ring is activated by strong electron-withdrawing groups in the ortho and para positions. In the case of this compound, the presence of the electron-donating hydroxyl and methoxy (B1213986) groups would likely disfavor this pathway.

Organometallic Reagent Formation (e.g., Grignard, Lithiation)

The direct formation of Grignard or organolithium reagents from this compound via standard methods—reacting the aryl bromide with magnesium or an alkyllithium reagent—is generally not feasible. The primary obstacle is the presence of the acidic phenolic hydroxyl group (-OH).

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are exceptionally strong bases. masterorganicchemistry.com They will readily and rapidly react with even weakly acidic protons, like those found on water, alcohols, and phenols, in a simple acid-base reaction. tamu.edustudentdoctor.net This reaction would consume the organometallic reagent as it is formed, deprotonating the hydroxyl group to yield a magnesium or lithium phenoxide and converting the intended organometallic species into a simple hydrocarbon. masterorganicchemistry.com

To successfully generate an organometallic species from this molecule, the interfering hydroxyl group must first be "protected." This involves converting the -OH group into a different functional group that is stable under the conditions required for organometallic reagent formation. After the desired reaction is carried out, this protecting group can be removed to regenerate the hydroxyl group. oup.comlibretexts.org

Common strategies include:

Formation of Ethers: The phenol (B47542) can be converted into an ether, such as a methyl ether, benzyl (B1604629) ether, or a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS) ether). oup.comsciencemadness.org These ether linkages are generally unreactive towards Grignard and organolithium reagents.

Formation of Acetals: Protecting groups like tetrahydropyranyl (THP) ether can be formed, which are stable to basic and nucleophilic conditions. wikipedia.org

Once the hydroxyl group is protected, the C-Br bond can be converted into a C-Mg or C-Li bond. However, a second consideration is the nitrile group (-CN), which can also react with organometallic reagents to form ketones after hydrolysis. chemistrysteps.com Therefore, any synthetic plan must account for the reactivity of both the aryl bromide and the nitrile, often requiring carefully controlled reaction conditions or a specific order of operations.

Reactivity of the Phenolic Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups are central to the molecule's character, influencing its physical properties and chemical reactivity through various interactions.

The phenolic hydroxyl group is a prime site for nucleophilic reactions such as alkylation and acylation. While the methoxy group is a relatively inert ether, the hydroxyl group can be readily functionalized.

Alkylation: In the presence of a base (to deprotonate the hydroxyl group and form a more nucleophilic phenoxide ion), the molecule can be alkylated. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates. This reaction results in the formation of an ether at the C3 position. Hydroxy-substituted aromatic compounds can be alkylated by reacting them with agents like olefins or alcohols in the presence of an acidic catalyst. google.comyoutube.com

Acylation: The hydroxyl group can be converted into an ester through acylation. This is typically achieved by reacting the phenol with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. researchgate.netyoutube.com This process, known as esterification, is a common transformation for phenols.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) + Base | 2-Bromo-3,4-dimethoxy-benzonitrile |

| Alkylation | Benzyl Bromide (BnBr) + Base | 2-Bromo-3-(benzyloxy)-4-methoxy-benzonitrile |

| Acylation | Acetyl Chloride (AcCl) + Base | 2-bromo-4-methoxy-3-acetoxybenzonitrile |

| Acylation | Acetic Anhydride (Ac₂O) + Base | 2-bromo-4-methoxy-3-acetoxybenzonitrile |

The arrangement of the hydroxyl group at C3 and the methoxy group at C4 allows for the possibility of intramolecular hydrogen bonding. In this interaction, the hydrogen atom of the hydroxyl group can form a weak bond with the oxygen atom of the adjacent methoxy group.

This internal hydrogen bonding can have several effects on the molecule's reactivity:

Acidity: Intramolecular hydrogen bonding can decrease the acidity of the phenolic proton compared to an analogue where such bonding is not possible. The hydrogen is less "available" to be donated to a base.

Nucleophilicity: By engaging the lone pairs of the methoxy oxygen and polarizing the O-H bond, hydrogen bonding can subtly alter the electron density around the phenolic oxygen. This can influence its nucleophilicity and how it interacts with incoming electrophiles or catalysts. scirp.org

Conformational Lock: The hydrogen bond can lock the molecule into a more rigid, planar conformation. This can influence the stereochemical outcome of reactions by dictating the face of the molecule that is more accessible to reagents. The formation of intermolecular hydrogen bonds with solvent molecules also plays a crucial role in the chemical reactivity of phenolic systems. scirp.org

While phenols generally form stronger hydrogen bonds than aliphatic alcohols due to the increased polarization of the O-H bond, the specific environment, including neighboring groups and solvent, finely tunes this interaction. quora.comquora.com

Regioselectivity and Chemoselectivity in Complex Transformations

In reactions involving multiple potential sites, such as electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring dictate where the new substituent will be added. This is governed by a combination of steric and electronic effects.

The four substituents on this compound each exert a distinct influence on the aromatic ring's reactivity. msu.edu

-OH (Hydroxyl) and -OCH₃ (Methoxy) Groups: Both are powerful activating groups due to their ability to donate electron density into the benzene ring via resonance. docbrown.info They are strong ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. youtube.com

-CN (Cyano) Group: The nitrile group is strongly deactivating due to both a powerful inductive effect and a resonance effect that withdraws electron density from the ring. It is a meta-director. rsc.orglibretexts.org

Combined Directing Effects: When multiple substituents are present, the most powerful activating group typically controls the position of substitution. In this molecule, the hydroxyl and methoxy groups are the dominant directing forces.

The available positions for substitution are C5 and C6.

Position C5: This position is ortho to the activating methoxy group and meta to the activating hydroxyl group. It is also meta to the deactivating bromo and cyano groups.

Position C6: This position is ortho to the activating hydroxyl group and meta to the activating methoxy group.

Considering the combined electronic influence, the powerful activating nature of the -OH and -OCH₃ groups strongly favors substitution at either C5 or C6 over any process directed by the deactivating groups. Steric hindrance from the bromine atom at C2 and the methoxy group at C4 may make the C5 position slightly more accessible than the C6 position, which is ortho to the hydroxyl group. Therefore, in electrophilic aromatic substitution reactions, a new substituent is most likely to add at the C5 or C6 position, with the precise ratio depending on the specific electrophile and reaction conditions. youtube.com

| Substituent | Electronic Effect | Directing Effect |

| -Br | Deactivating (Inductive), Weakly Donating (Resonance) | ortho, para |

| -OH | Activating (Resonance) | ortho, para |

| -OCH₃ | Activating (Resonance) | ortho, para |

| -CN | Deactivating (Inductive and Resonance) | meta |

Advanced Spectroscopic Investigations for Structural Elucidation and Molecular Characterization

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the intra- and intermolecular interactions within a molecule. The vibrational modes of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile can be predicted by analyzing the characteristic frequencies of its constituent functional groups.

The vibrational spectrum of this compound is expected to exhibit distinct peaks corresponding to the stretching and bending modes of its key functional groups.

Nitrile (C≡N) Group: The nitrile group is characterized by a sharp and intense absorption band for its stretching vibration (νC≡N) in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak with a relatively constant position, making it a reliable indicator of the nitrile functionality.

Hydroxyl (O-H) Group: The hydroxyl group gives rise to a strong and broad stretching vibration (νO-H) typically in the range of 3200-3600 cm⁻¹. The broadness of this peak is often indicative of hydrogen bonding. In-plane bending (δO-H) and out-of-plane bending (γO-H) vibrations are also expected, though they are generally weaker and appear at lower frequencies.

Methoxy (B1213986) (O-CH₃) Group: The methoxy group will present several characteristic vibrations. The C-H stretching vibrations of the methyl group are anticipated in the 2950-3000 cm⁻¹ region. The C-O stretching vibration is expected to appear as a strong band in the 1000-1300 cm⁻¹ range.

Aromatic Ring (C=C and C-H bonds): The benzene (B151609) ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear between 690 and 900 cm⁻¹, providing information about the substitution pattern of the ring.

A summary of the expected vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N Stretch | 2220-2240 |

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Methoxy | C-H Stretch | 2950-3000 |

| C-O Stretch | 1000-1300 | |

| Carbon-Bromine | C-Br Stretch | 500-600 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| C-H Stretch | >3000 | |

| C-H Bend (out-of-plane) | 690-900 |

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrile group (a potential hydrogen bond acceptor) in this compound suggests the likelihood of intermolecular hydrogen bonding. These interactions can be studied through shifts in the vibrational frequencies.

A significant broadening and a red-shift (shift to lower frequency) of the O-H stretching band would be strong evidence for hydrogen bonding. The extent of this shift can provide qualitative information about the strength of these interactions. The C≡N stretching frequency may also experience a slight blue-shift (shift to higher frequency) upon hydrogen bond formation, although this effect is generally less pronounced than the shift in the O-H band. The specific substitution pattern on the benzene ring can also influence the electronic distribution and, consequently, the strength of these intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would provide a complete picture of the molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons.

Aromatic Protons: The benzene ring has two remaining protons. Their chemical shifts will be influenced by the electronic effects of the four substituents (bromo, hydroxyl, methoxy, and nitrile groups). The hydroxyl and methoxy groups are electron-donating, while the bromo and nitrile groups are electron-withdrawing. The precise chemical shifts and coupling patterns (likely doublets due to coupling with each other) would confirm their relative positions on the ring.

Hydroxyl Proton: The chemical shift of the hydroxyl proton (O-H) can vary over a wide range and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.

Methoxy Protons: The three protons of the methoxy group (O-CH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Based on data from related compounds, the following table summarizes the expected ¹H NMR chemical shifts.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5-8.0 | Doublets |

| Hydroxyl-H | Variable (often broad) | Singlet |

| Methoxy-H | 3.8-4.0 | Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to resonate in the region of 115-120 ppm.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts based on their substituents. The carbons attached to the bromo, hydroxyl, and methoxy groups will have their resonances shifted to characteristic positions. For instance, the carbon attached to the electron-withdrawing bromine atom will be deshielded, while the carbon attached to the electron-donating hydroxyl group will be shielded.

Methoxy Carbon: The carbon of the methoxy group (O-CH₃) will appear at a characteristic upfield position, typically around 55-60 ppm.

The expected ¹³C NMR chemical shifts are summarized below.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Nitrile (C≡N) | 115-120 |

| Aromatic C-Br | 110-120 |

| Aromatic C-OH | 150-160 |

| Aromatic C-OCH₃ | 155-165 |

| Aromatic C-CN | 100-110 |

| Other Aromatic C-H | 115-135 |

| Methoxy (O-CH₃) | 55-60 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. It would also connect the methoxy proton signal to the methoxy carbon signal.

Through the combined application of these advanced spectroscopic techniques, a detailed and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For a molecule like this compound, this technique provides valuable information about its electronic structure, including the nature of its electronic transitions and the extent of conjugation.

Characterization of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of an aromatic compound such as this compound is dominated by electronic transitions involving the promotion of electrons from a bonding or non-bonding orbital to an anti-bonding orbital. The benzene ring and the nitrile group (C≡N) contain π electrons, and the hydroxyl (-OH) and methoxy (-OCH₃) groups have non-bonding electrons (n electrons).

The expected electronic transitions for this molecule would be π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the benzene ring and the nitrile group. The presence of substituents on the benzene ring, including the bromo, hydroxyl, and methoxy groups, influences the energy of these transitions. These substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the extension of the conjugated system.

The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the oxygen atoms of the hydroxyl and methoxy groups, or the nitrogen atom of the nitrile group, to a π* anti-bonding orbital of the aromatic ring. These transitions are also sensitive to the electronic environment.

A hypothetical data table for the electronic transitions of this compound in a non-polar solvent is presented below. The exact absorption maxima (λ_max) would need to be determined experimentally.

Table 1: Hypothetical Electronic Transitions for this compound

| Transition | Probable λ_max Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* (Benzene Ring) | 200 - 230 | 10,000 - 50,000 |

| π → π* (Conjugated System) | 260 - 300 | 1,000 - 20,000 |

Solvatochromic Studies for Environmental Polarity Effects

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This change is due to the differential solvation of the ground and excited states of the solute molecule. nih.gov By studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, insights into the nature of its excited state and its interactions with the solvent can be gained.

For this compound, the presence of the polar hydroxyl and nitrile groups, along with the methoxy group, would lead to significant solute-solvent interactions. In polar protic solvents, such as ethanol (B145695) or water, hydrogen bonding can occur with the hydroxyl and nitrile groups.

Hypsochromic Shift (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more than the excited state, leading to a larger energy gap for the electronic transition and a shift to shorter wavelengths (a hypsochromic or blue shift). This is often observed for n → π* transitions.

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, resulting in a smaller energy gap and a shift to longer wavelengths (a bathochromic or red shift). This is common for π → π* transitions in molecules where charge separation increases upon excitation.

A systematic study would involve recording the UV-Vis spectra in a series of solvents and correlating the absorption maxima with solvent polarity scales.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal of a compound provides the most definitive information about its three-dimensional structure in the solid state. Although a specific crystal structure for this compound is not publicly available, the following sections describe the type of information that would be obtained from such an analysis.

Elucidation of Crystal System, Space Group, and Unit Cell Parameters

The XRD analysis would first reveal the crystal system, which describes the symmetry of the crystal lattice. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the crystal. The unit cell is the basic repeating unit of the crystal lattice, and its dimensions are given by the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ).

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 978 |

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

A key output of XRD analysis is the precise location of each atom in the unit cell. From these coordinates, it is possible to calculate the exact bond lengths, bond angles, and torsion angles within the molecule. This data provides a detailed picture of the molecular geometry. For this compound, this would confirm the planarity of the benzene ring and reveal any distortions caused by the substituents.

Table 3: Expected Bond Lengths and Angles for Key Functional Groups

| Bond/Angle | Expected Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C-C (in benzene ring) Angle | ~120° |

| C-C-O Angle | ~120° |

Identification and Analysis of Intermolecular Hydrogen Bonding and Stacking Interactions

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. XRD analysis is crucial for identifying and characterizing these interactions.

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the oxygen of the hydroxyl and methoxy groups, as well as the nitrogen of the nitrile group, can act as hydrogen bond acceptors. This would likely lead to the formation of chains or sheets of molecules in the crystal lattice.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (like oxygen or nitrogen) on an adjacent molecule.

π-π Stacking: The planar aromatic rings can stack on top of each other, leading to stabilizing π-π interactions. The arrangement (e.g., parallel-displaced or T-shaped) would be determined by the XRD data.

Quantum Chemical and Computational Studies for Theoretical Understanding of Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, DFT calculations are instrumental in determining its fundamental electronic and structural characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For substituted benzonitriles, the distribution of electron density in these orbitals is heavily influenced by the substituents on the benzene (B151609) ring. The electron-withdrawing cyano group and the electron-donating hydroxyl and methoxy (B1213986) groups, along with the bromine atom, will dictate the regions of high and low electron density. In analogous compounds, the HOMO is typically localized over the more electron-rich parts of the molecule, while the LUMO is often centered on the electron-deficient regions. researchgate.net

Table 1: Frontier Molecular Orbital Properties (Theoretical data for a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, is provided for illustrative purposes as specific data for the target compound was not found in the search results.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | (Value not available for target compound) |

| LUMO Energy | (Value not available for target compound) |

| HOMO-LUMO Gap | (Value not available for target compound) |

Data based on studies of similar compounds. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and for predicting its reactive sites. The MEP map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups and the nitrogen atom of the nitrile group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a measure of intramolecular charge transfer and hyperconjugative interactions. These interactions contribute significantly to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions. In similar aromatic systems, significant delocalization is often observed between the lone pairs of oxygen and the π* orbitals of the benzene ring and the cyano group. researchgate.net

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the frontier orbitals and are valuable for comparing the reactivity of different molecules. researchgate.net

Table 2: Global Chemical Reactivity Descriptors (Theoretical data for a related compound is provided for illustrative purposes as specific data for the target compound was not found in the search results.)

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | (Value not available for target compound) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | (Value not available for target compound) |

| Chemical Softness (S) | 1/η | (Value not available for target compound) |

| Electrophilicity Index (ω) | χ²/2η | (Value not available for target compound) |

Data based on studies of similar compounds. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using the same DFT method and basis set as the geometry optimization. The calculated frequencies correspond to the fundamental modes of vibration of the molecule. By comparing the calculated spectrum with an experimental spectrum (if available), a detailed assignment of the observed vibrational bands to specific molecular motions can be made. This correlation is crucial for confirming the structure of a synthesized compound and for understanding its bonding characteristics. For many substituted benzonitriles, the characteristic C≡N stretching frequency is a prominent feature in the vibrational spectra. scielo.brepstem.netresearchgate.net

Normal Mode Analysis and Potential Energy Distribution (PED)

Normal mode analysis is a mathematical approach used to describe the vibrational motions of a molecule. Each normal mode corresponds to a specific pattern of atomic displacements. The Potential Energy Distribution (PED) is then used to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, or wagging of particular bonds or functional groups. researchgate.netnih.gov

A PED analysis for this compound would quantify the contribution of each internal coordinate (bond lengths, angles, etc.) to a given normal mode. This allows for an unambiguous assignment of the calculated vibrational frequencies. For instance, a PED analysis would clearly distinguish the C≡N stretching vibration from the various C-C stretching modes of the aromatic ring. nih.gov

Advanced Ab Initio Methods for Excited State Properties and Photophysical Behavior

To understand the behavior of a molecule upon absorption of light, more advanced computational methods are necessary. These methods can predict excited-state properties, such as luminescence and photochemical reactivity.

CASSCF/CASPT2 Studies of Luminescence and Potential Energy Surfaces

The Complete Active Space Self-Consistent Field (CASSCF) and the subsequent n-electron valence state second-order perturbation theory (NEVPT2) or CASPT2 methods are powerful tools for studying the electronic excited states of molecules. These methods are particularly useful for investigating luminescence (fluorescence and phosphorescence) by calculating the energies of the ground and excited states and the transitions between them. By mapping the potential energy surfaces of the excited states, one can understand the pathways for radiative and non-radiative decay, which govern the luminescent properties of the molecule.

Investigation of Photoinduced Isomerization Mechanisms

Photoinduced isomerization is a process where a molecule undergoes a structural change upon absorbing light. Computational studies can elucidate the mechanisms of such reactions by identifying the transition states and intermediates on the excited-state potential energy surface. For this compound, potential photoisomerization pathways could involve rotations around single bonds or rearrangements of the substituent groups, which can be explored using advanced computational techniques.

Solvation Models and Intermolecular Interaction Simulations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are used to account for these effects in computational calculations.

Continuum Solvation Models (e.g., PCM, SMD) for Solvent Effects

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to simulate the effects of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations with these models, one can predict how the structure, stability, and spectral properties of this compound would change in different solvents. This is crucial for understanding its behavior in solution, which is relevant for many chemical applications.

Molecular Dynamics Simulations of Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the intermolecular interactions of this molecule can be inferred from computational studies on analogous substituted phenols and benzonitriles. MD simulations provide a powerful tool to understand the dynamic behavior and non-covalent interactions of molecules in a condensed phase.

For a molecule like this compound, the primary intermolecular interactions would be driven by its distinct functional groups: the hydroxyl (-OH), methoxy (-OCH₃), bromo (-Br), and nitrile (-C≡N) groups, all attached to a benzene ring.

Key Intermolecular Interactions:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In a condensed phase, extensive intermolecular hydrogen bonding networks are expected to form. The oxygen of the hydroxyl group can accept a hydrogen bond, while its hydrogen atom can donate one. These interactions are among the strongest non-covalent forces and would significantly influence the molecule's physical properties. Computational studies on substituted phenols have detailed the strength and geometry of such hydrogen bonds. researchgate.netacs.orgrsc.org

Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment due to the significant electronegativity difference between carbon and nitrogen. This leads to strong dipole-dipole interactions, where the positive end of one molecule's dipole aligns with the negative end of another. MD simulations of liquid benzonitrile (B105546) have shown that these interactions, along with π-stacking, govern the local structure. acs.orgstanford.edunih.gov

π-π Stacking: The aromatic benzene ring allows for π-π stacking interactions. In benzonitrile, the electron-withdrawing nature of the nitrile group can enhance π-stacking by reducing electrostatic repulsion between the electron clouds of the aromatic rings. acs.org It is anticipated that these stacking interactions would contribute to the condensed-phase structure of this compound.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen of the nitrile group or the oxygen of the hydroxyl or methoxy groups.

MD simulations would allow for the calculation of radial distribution functions (RDFs) to quantify the probable distances between different atoms on neighboring molecules. For instance, the RDF between the hydrogen of a hydroxyl group and the nitrogen of a nitrile group on another molecule would reveal the average distance and ordering characteristic of hydrogen bonding.

A hypothetical MD simulation setup for this compound would involve placing a number of these molecules in a simulation box with periodic boundary conditions. By solving Newton's equations of motion over time, the trajectory of each atom can be tracked, providing insights into the collective behavior and the specific intermolecular forces that dictate the material's properties.

Interactive Data Table: Expected Intermolecular Interaction Parameters

Below is a hypothetical table of parameters that could be derived from MD simulations, based on known values for similar functional groups.

| Interacting Groups | Interaction Type | Expected Distance (Å) | Expected Energy (kcal/mol) |

| -OH (donor) ... N≡C- (acceptor) | Hydrogen Bond | 1.8 - 2.2 | 4 - 8 |

| -OH (donor) ... O (hydroxyl, acceptor) | Hydrogen Bond | 1.9 - 2.3 | 3 - 7 |

| Benzene Ring ... Benzene Ring | π-π Stacking | 3.4 - 3.8 | 1 - 3 |

| C-Br ... N≡C- | Halogen Bond | 2.8 - 3.2 | 1 - 2.5 |

Note: The data in this table is illustrative and represents typical ranges for these types of interactions. Actual values for this compound would require specific computational studies.

Computational Exploration of Reaction Mechanisms and Selectivity

The reactivity of this compound can be computationally explored by mapping out the potential energy surfaces for its reactions. A key aspect of this exploration is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of a reaction and, consequently, its rate.

Density Functional Theory (DFT) is a common computational method used to locate transition states and elucidate reaction pathways. researchgate.net For a molecule like this compound, electrophilic aromatic substitution (EAS) is a characteristic reaction.

Elucidating an EAS Pathway:

Let's consider the bromination of this compound as an example. The reaction would proceed through the following general steps, each of which can be modeled computationally:

Formation of the Electrophile: The reaction between Br₂ and a Lewis acid catalyst (e.g., FeBr₃) to form the highly reactive electrophile, [Br-Br-FeBr₃] complex.

Formation of the σ-complex (Arenium Ion): The π-system of the aromatic ring attacks the electrophile. This is typically the rate-determining step. A transition state is crossed to form a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. There are multiple possible σ-complexes, depending on the position of attack.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Computational chemists can model this process by calculating the energies of the reactants, the transition state for the formation of the σ-complex, the σ-complex itself, and the products. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Data Table: Hypothetical Transition State Analysis for Bromination

| Position of Attack | Relative Transition State Energy (kcal/mol) | Key Bond Lengths in TS (Å) | Imaginary Frequency (cm⁻¹) |

| C-5 | 0 (Reference) | C₅-Br: ~2.4, C₅-H: ~1.2 | ~450i |

| C-1 | +5.2 | C₁-Br: ~2.5, C₁-H: ~1.2 | ~430i |

| C-6 | +8.9 | C₆-Br: ~2.6, C₆-H: ~1.2 | ~410i |

Note: This data is hypothetical and for illustrative purposes. The position of attack is numbered according to standard IUPAC nomenclature for the parent benzonitrile. The relative energies would suggest the most favorable reaction pathway.

By mapping the entire reaction pathway, including intermediates and transition states, a complete energy profile can be constructed. This profile provides a deep understanding of the reaction mechanism and kinetics. rsc.org

The substitution pattern on the benzene ring of this compound makes the prediction of regioselectivity for EAS reactions complex. The directing effects of the existing substituents are as follows:

-OH (hydroxyl): Strongly activating, ortho-, para- director.

-OCH₃ (methoxy): Strongly activating, ortho-, para- director.

-Br (bromo): Deactivating, ortho-, para- director.

-C≡N (nitrile): Strongly deactivating, meta- director.

The available positions for substitution are C-5 and C-6 (assuming the nitrile is at C-1). The hydroxyl group at C-3 directs ortho to C-2 (blocked by Br) and C-4 (blocked by OCH₃), and para to C-6. The methoxy group at C-4 directs ortho to C-3 (blocked by OH) and C-5, and para to C-1 (blocked by CN). The bromo group at C-2 directs ortho to C-1 (blocked by CN) and C-3 (blocked by OH), and para to C-5. The nitrile group at C-1 directs meta to C-3 (blocked by OH) and C-5.

The directing effects can be summarized as follows:

Attack at C-5: Directed by the methoxy (ortho), bromo (para), and nitrile (meta) groups.

Attack at C-6: Directed by the hydroxyl (para) group.

Computational methods can provide a quantitative prediction of regioselectivity. One approach is to calculate the relative energies of the transition states for electrophilic attack at each possible position. wuxiapptec.com The pathway with the lowest activation energy will be the major product.

Another method, known as RegioSQM, predicts regioselectivity by calculating the proton affinities of the aromatic carbon atoms. The site with the highest proton affinity (lowest free energy of protonation) is predicted to be the most nucleophilic and therefore the most likely site of electrophilic attack. rsc.orgrsc.org

Data Table: Predicted Regioselectivity based on Computational Models

| Method | Predicted Major Product | Predicted Minor Product(s) | Rationale |

| Transition State Energy Calculation | Substitution at C-5 | Substitution at C-6 | Lower activation energy for the formation of the C-5 σ-complex due to stabilization from three directing groups. |

| RegioSQM (Proton Affinity) | Substitution at C-5 | Substitution at C-6 | Highest calculated proton affinity at the C-5 position, indicating it is the most nucleophilic center. |

These theoretical predictions suggest that electrophilic aromatic substitution on this compound would likely occur at the C-5 position, with the C-6 position being a potential minor product. Experimental validation would be required to confirm these computational predictions.

Advanced Applications in Chemical Sciences

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

2-Bromo-3-hydroxy-4-methoxy-benzonitrile serves as a highly functionalized starting material for the construction of intricate molecular architectures. The interplay of its substituent groups allows for selective chemical transformations, providing a pathway to diverse and complex organic products. A closely related compound, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, where the nitrile group is replaced by an aldehyde, is a well-documented starting material in the total synthesis of several natural products. sigmaaldrich.comsigmaaldrich.com This aldehyde, also known as 2-bromo-isovanillin, can be prepared by the bromination of 3-hydroxy-4-methoxybenzaldehyde. sigmaaldrich.com The structural similarity implies that the title benzonitrile (B105546) could be employed in analogous synthetic routes, potentially through the conversion of the nitrile to other functional groups or by leveraging its unique electronic properties.

The versatility of such compounds is demonstrated by the use of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde in the synthesis of pareitropone, denbinobin, and (±)-codeine. sigmaaldrich.com Furthermore, it is used to prepare derivatives like 2-hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone (HMBS) and 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde. sigmaaldrich.comsigmaaldrich.com

The molecular framework of this compound is particularly well-suited for the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. The arrangement of substituents facilitates cyclization reactions to form fused ring systems.

For instance, the synthesis of (±)-codeine, a complex alkaloid containing an isoquinoline (B145761) core, utilizes the closely related 2-Bromo-3-hydroxy-4-methoxybenzaldehyde as a key starting material. sigmaaldrich.com The synthesis of phthalocyanine (B1677752) dyes, which are large heterocyclic structures, uses 2-bromo-4-methylbenzonitrile (B184184) derivatives as intermediates, highlighting the role of brominated benzonitriles in constructing complex macrocycles. researchgate.netnih.gov These dyes have applications in photodynamic cancer therapy and photo-redox reactions. nih.gov The presence of the ortho-bromo and hydroxyl groups in the title compound provides a reactive handle for intramolecular cyclization strategies, essential for forming the heterocyclic rings of isoquinolines and benzothiazoles.

Contributions to Novel Material Development

Benzonitrile derivatives are recognized for their significant electronic and optical properties, making them promising candidates for applications in materials science, photonics, and optoelectronics. researchgate.net Their unique characteristics are being harnessed to create advanced materials with tailored functionalities.

The field of optoelectronics has seen significant advancements through the use of benzonitrile derivatives. These compounds are integral to the development of Organic Light-Emitting Diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgbohrium.comrsc.org

Donor-acceptor-donor' (D-A-D') type fluorinated benzonitrile compounds have been shown to exhibit dual charge transfer TADF emission. rsc.orgbohrium.com This property is crucial for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons for light emission. bohrium.com Carbazole-benzonitrile derivatives have been successfully developed as universal bipolar host materials for high-efficiency blue phosphorescent and TADF OLEDs. rsc.org Research has demonstrated that these materials can lead to devices with high external quantum efficiencies, reaching up to 31.1%. rsc.org The intriguing electronic and optical properties of benzonitrile derivatives also make them suitable for applications in all-optical switching and data transmission technologies like Li-Fi. researchgate.net

Interactive Table: Applications of Benzonitrile Derivatives in Optoelectronics

| Application Area | Specific Role of Benzonitrile Derivative | Key Research Finding | Reference(s) |

| OLEDs | Host material for blue PhOLEDs and TADF devices | Achieved high external quantum efficiency (up to 31.1%). rsc.org | rsc.org |

| OLEDs | TADF Emitter | Exhibits dual charge transfer TADF, enabling high-efficiency light emission. rsc.orgbohrium.com | rsc.orgbohrium.com |

| Photonics | All-Optical Switching | Potential for use in data transmission and processing. researchgate.net | researchgate.net |

| Solid-State Lighting | Single-Molecule White Light Emission | A single benzonitrile compound can emit white light, useful for Li-Fi. researchgate.net | researchgate.net |

| Stimuli-Responsive Materials | Mechanofluorochromic Materials | Emission color changes in response to mechanical stress or solvent vapor. rsc.orgbohrium.com | rsc.orgbohrium.com |

The structural rigidity and functional handles of this compound make it an excellent candidate as a building block for creating functional polymers and porous organic frameworks. Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govresearchgate.net The specific functional groups on the organic linker dictate the properties of the resulting MOF.

The nitrile group is a known coordinating group for metal ions in the construction of coordination polymers and MOFs. nih.gov The hydroxyl and methoxy (B1213986) groups can influence the framework's pore environment and participate in post-synthetic modification. The bromo-substituent can be used for further functionalization of the polymer or framework after its initial construction. Benzonitrile derivatives have been incorporated into polymethyl methacrylate (B99206) (PMMA) polymer films to study their photophysical properties in a solid-state matrix. researchgate.netrsc.orgbohrium.com This demonstrates their compatibility with polymer systems, opening avenues for the development of advanced functional polymeric materials.

Development of Chemical Reagents and Catalysts

The unique reactivity of this compound and related compounds allows for their use in the development of specialized chemical reagents and catalysts. The presence of multiple, distinct functional groups allows for sequential, controlled reactions.

Substituted benzonitriles are important intermediates in the synthesis of phthalocyanine dyes. researchgate.netnih.gov These dyes are not only used as pigments but also have applications as catalysts in photo-redox reactions. nih.gov This highlights an indirect role of benzonitrile precursors in the field of catalysis. Furthermore, the bromo- and hydroxyl- groups on the title compound's aromatic ring can be used to anchor the molecule to a solid support or to a metal center, a common strategy in the design of heterogeneous catalysts. The development of novel reagents for specific chemical transformations, such as the recently reported deaminative cyanation of anilines, underscores the continuing importance of benzonitriles in expanding the toolkit of synthetic chemistry. acs.org

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Direct experimental data on this compound is scarce. However, a foundational understanding can be extrapolated from its close analogue, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde . researchgate.netsigmaaldrich.comchemicalbook.com The synthesis of this aldehyde suggests that the parent benzonitrile (B105546) is a viable, albeit understudied, chemical entity. Research on other substituted benzonitriles indicates that the nitrile group is a versatile functional handle, capable of undergoing various transformations. atamankimya.comatamanchemicals.com The interplay of the electron-withdrawing nitrile and bromine groups with the electron-donating hydroxyl and methoxy (B1213986) groups is expected to create a unique electronic environment on the aromatic ring, influencing its reactivity and spectroscopic properties. Theoretical studies on similar ortho-substituted benzonitriles have highlighted the significance of steric and electronic effects on their basicity and conformation. cas.cz

Identification of Unexplored Synthetic Pathways and Methodological Enhancements

A primary area for future research is the development of efficient and selective synthetic routes to this compound.

Conversion from the Corresponding Aldehyde: The most logical starting point is the conversion of the known 2-Bromo-3-hydroxy-4-methoxybenzaldehyde . researchgate.netsigmaaldrich.comchemicalbook.com Established methods for aldehyde-to-nitrile conversion could be explored, including:

Two-step synthesis via an oxime intermediate: Reaction of the aldehyde with hydroxylamine (B1172632) to form the corresponding aldoxime, followed by dehydration using reagents like acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide. masterorganicchemistry.com

Direct conversion: One-pot methods using reagents such as iodine in aqueous ammonia (B1221849) or other modern catalytic systems.

De Novo Synthesis from Simpler Precursors: Alternative pathways could involve building the molecule from more fundamental starting materials. For instance, a potential route could start from a simpler benzonitrile, such as 3-hydroxy-4-methoxybenzonitrile , followed by selective bromination at the 2-position. The directing effects of the existing substituents would be a critical factor to control in such a synthesis.

Modern Synthetic Methodologies: The application of modern synthetic techniques, such as flow chemistry or microwave-assisted synthesis, could offer advantages in terms of reaction time, yield, and purity for the synthesis of this and related compounds.

Opportunities for Advanced Theoretical and Experimental Characterization

A thorough characterization of this compound is essential to understand its fundamental properties.

Spectroscopic and Crystallographic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be crucial for unambiguous structure elucidation and assignment of all proton and carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide valuable information about the characteristic vibrational modes of the functional groups, particularly the nitrile and hydroxyl stretches.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula and could be used to study fragmentation patterns.

X-ray Crystallography: If suitable single crystals can be grown, X-ray diffraction analysis would provide definitive information on the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Studies:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the optimized molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap, molecular electrostatic potential). frontiersin.org These theoretical predictions can be compared with experimental data to gain deeper insights into the molecule's structure and reactivity. cas.cz

Reaction Mechanism Studies: Computational chemistry could be used to model potential reaction pathways for the synthesis and derivatization of the compound, helping to rationalize experimental observations and guide the design of new reactions.

Prospects for Novel Chemical Transformations and Derivative Synthesis

The multiple functional groups of this compound make it a promising scaffold for the synthesis of a diverse range of derivatives.

Reactions at the Bromine Atom: The bromo substituent is a key site for derivatization through various cross-coupling reactions, which are fundamental in modern organic synthesis. jeeadv.ac.in

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, leading to biphenyl (B1667301) derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-substituted benzonitriles.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.

Modification of the Hydroxyl and Methoxy Groups:

Etherification and Esterification: The hydroxyl group can be readily converted to a variety of ethers and esters, allowing for the fine-tuning of properties like solubility and lipophilicity.

Demethylation: The methoxy group could potentially be cleaved to yield a dihydroxy-substituted benzonitrile, offering another point for functionalization.

Transformations of the Nitrile Group: The nitrile group is a versatile precursor to other important functionalities. atamankimya.comatamanchemicals.com

Hydrolysis: Conversion to a carboxylic acid or an amide, which are valuable functional groups in medicinal chemistry and materials science. masterorganicchemistry.com

Reduction: Reduction to a primary amine, which can then be further derivatized.

Cycloadditions: Participation in cycloaddition reactions to form heterocyclic structures, such as tetrazoles.

The exploration of these synthetic, characterization, and derivatization pathways will undoubtedly expand the chemical space around substituted benzonitriles and could lead to the discovery of new molecules with interesting biological or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.